3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide
Description
The compound 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide is a rhodanine-based derivative characterized by a 1,3-thiazolidin-4-one core modified with a 2-fluorophenylmethylidene group at the 5-position and an N-(2-nitrophenyl)propanamide side chain at the 3-position. Its synthesis likely follows established protocols for rhodanine derivatives, involving condensation of substituted benzaldehydes with thiazolidinone precursors and subsequent amidation (e.g., via nucleophilic substitution or coupling reactions) . The presence of electron-withdrawing groups (2-fluoro on the benzylidene ring and 2-nitro on the phenylamide) may influence its electronic properties and reactivity compared to analogs with simpler substituents .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S2/c20-13-6-2-1-5-12(13)11-16-18(25)22(19(28)29-16)10-9-17(24)21-14-7-3-4-8-15(14)23(26)27/h1-8,11H,9-10H2,(H,21,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXZTODEZABAE-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide is a thiazolidinone derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.46 g/mol. The structural features include:
- Thiazolidinone ring : Contributes to biological activity.
- Fluorophenyl group : Enhances lipophilicity and may influence interaction with biological targets.
- Nitrophenyl moiety : Potentially increases cytotoxicity against cancer cells.
Antibacterial Activity
Research has indicated that thiazolidinone derivatives exhibit potent antibacterial properties. For instance, compounds similar to 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide have shown significant inhibition against various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 26 |
| 2 | S. aureus | 28 |
| 3 | P. aeruginosa | 22 |
Table 1: Antibacterial activity of thiazolidinone derivatives.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, thiazolidinone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| H460 | 18 |
Table 2: IC50 values for anticancer activity of thiazolidinone derivatives.
In a study by El-Rayyes et al., compounds structurally related to this thiazolidinone were shown to inhibit cancer cell proliferation significantly, with some derivatives exhibiting selectivity towards specific cancer types .
Anti-inflammatory Activity
Thiazolidinones have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
The biological activities of 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis.
- Cytokine Modulation : Reduction in the levels of inflammatory cytokines.
Case Studies
- Antibacterial Study : A study demonstrated that a thiazolidinone derivative exhibited an inhibition rate of over 90% against E. coli and S. aureus when tested at varying concentrations .
- Anticancer Research : In vitro studies showed that certain thiazolidinones could inhibit the growth of MCF-7 cells by inducing apoptosis through the mitochondrial pathway .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazolidin derivatives, including the compound , exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have highlighted their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Thiazolidin derivatives are known to induce apoptosis in cancer cell lines, suggesting that they may serve as a basis for new cancer therapies. Specific studies have demonstrated that these compounds can inhibit cell proliferation in various cancer types, including breast and lung cancers .
Agricultural Applications
Plant Growth Modulation
There is emerging evidence that compounds similar to 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide can act as growth regulators in plants. High-content screening methods have identified small molecules that modulate pollen tube growth, indicating potential applications in enhancing crop yields and managing plant development .
Materials Science
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially leading to the development of new materials with enhanced properties such as increased strength or thermal stability. The incorporation of thiazolidine derivatives into polymers could result in materials suitable for various industrial applications .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Effective against resistant bacteria; induces apoptosis in cancer cells |
| Agriculture | Modulates plant growth; enhances crop yields |
| Materials Science | Potential for incorporation into polymers; improves material properties |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiazolidine derivatives demonstrated that compounds similar to the one discussed showed significant inhibition against Staphylococcus aureus. The study utilized standard disk diffusion methods to evaluate efficacy, revealing a promising alternative to traditional antibiotics .
Case Study 2: Cancer Cell Proliferation
In vitro studies on various cancer cell lines revealed that thiazolidine derivatives could significantly reduce cell viability and induce apoptosis. The mechanism involves the activation of specific apoptotic pathways, making these compounds candidates for further development in cancer therapy .
Case Study 3: Plant Growth Regulation
High-content screening identified several thiazolidine derivatives capable of modulating pollen tube growth in plants. This discovery opens avenues for enhancing agricultural productivity through targeted plant growth regulators .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of Z-configured 5-arylidene-4-thiazolidinones. Below is a structural and synthetic comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Bulky substituents (e.g., 2-nitro) may sterically hinder interactions in biological systems compared to smaller groups (e.g., 3-hydroxy in ).
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for bromo analogs, achieving high yields (~85%) under optimized conditions .
- Use of LiH in DMF for amidation (common in and ) suggests compatibility with nitro and fluoro substituents without side reactions.
Thiophene-containing analogs (e.g., ) exhibit lower molecular weights and altered electronic profiles due to sulfur’s polarizability.
Q & A
Q. What are the key steps in synthesizing this thiazolidinone derivative, and how can reaction conditions be optimized?
The synthesis involves cyclization of thiourea derivatives with aldehydes to form the thiazolidinone core, followed by coupling with a nitro-substituted phenylacetamide moiety. Critical parameters include:
- Temperature control : Optimal cyclization occurs at 80–100°C in ethanol or DMF .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates .
- Monitoring : Thin-layer chromatography (TLC) and NMR are used to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituents on the thiazolidinone ring and confirms Z/E isomerism of the benzylidene group .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs resolve crystal packing and confirm stereochemistry, especially for the (5Z) configuration .
Q. What preliminary biological assays are recommended for screening its activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the benzylidene configuration be resolved?
Discrepancies between NMR (solution state) and X-ray (solid state) often arise from dynamic isomerization. Strategies include:
- Variable-temperature NMR : To detect equilibrium between Z/E forms .
- DFT calculations : Compare experimental NMR shifts with computed values for each isomer .
- Cocrystallization : Use SHELXL to refine structures with twinning or disorder parameters .
Q. What computational methods predict binding affinity to biological targets like kinases or tubulin?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) with activity trends .
Q. How do structural modifications (e.g., nitro group position) alter pharmacological properties?
- Nitro group at 2-nitrophenyl : Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution .
- Fluorine substitution : Improves bioavailability by reducing metabolic degradation .
- Thioxo vs. oxo groups : Thioxo increases hydrogen-bonding potential with cysteine residues in enzymes .
Q. What strategies mitigate low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 12 hr to 30 min for cyclization steps .
- Flow chemistry : Minimizes side reactions during aldehyde coupling .
- Recrystallization optimization : Use DCM/hexane (3:1) to improve purity to >98% .
Data Contradiction Analysis
Q. Why do bioactivity results vary between similar thiazolidinone derivatives?
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxybenzylidene) hinder target binding .
- Solubility differences : Nitro groups enhance solubility in DMSO but reduce aqueous compatibility .
- Assay conditions : Varying pH or serum protein content in cell media alters apparent potency .
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Normalize data : Express IC₅₀ relative to a positive control (e.g., doxorubicin for anticancer assays) .
- Replicate conditions : Use identical cell passage numbers and incubation times .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets from independent labs .
Methodological Tools
Q. Which software packages are essential for crystallographic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
